molecular formula C19H18N2O4 B12183969 N-[4-(2-hydroxyethyl)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

N-[4-(2-hydroxyethyl)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B12183969
M. Wt: 338.4 g/mol
InChI Key: DRGUWXDAYZPEAN-UHFFFAOYSA-N
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Description

The compound “N-[4-(2-hydroxyethyl)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide” belongs to the 4-oxo-1,4-dihydroquinoline-3-carboxamide class, a scaffold known for its pharmacological relevance. Its structure features a quinoline core substituted with a methoxy group at position 6, a ketone at position 4, and a carboxamide-linked 4-(2-hydroxyethyl)phenyl group at position 3. The molecular formula is C₁₉H₁₈N₂O₄ (molecular weight: 338.4 g/mol), with a Smiles representation: COc1cccc2c(=O)c(C(=O)Nc3ccc(CCO)cc3)c[nH]c12 .

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

N-[4-(2-hydroxyethyl)phenyl]-6-methoxy-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C19H18N2O4/c1-25-14-6-7-17-15(10-14)18(23)16(11-20-17)19(24)21-13-4-2-12(3-5-13)8-9-22/h2-7,10-11,22H,8-9H2,1H3,(H,20,23)(H,21,24)

InChI Key

DRGUWXDAYZPEAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NC3=CC=C(C=C3)CCO

Origin of Product

United States

Preparation Methods

Key Steps:

  • Starting Material : 2-Amino-4-methoxybenzoic acid or its ester.

  • Cyclization : Reaction with diethyl ethoxymethylenemalonate in diphenyl ether at 240–255°C to form ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Hydrolysis : Saponification of the ester using NaOH or LiOH to yield 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Example :
Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (15 g) was hydrolyzed in 2N NaOH (150 mL) at reflux for 2 hours. Acidification with HCl yielded 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (10.5 g, 92%).

Carboxamide Formation via Coupling Reactions

The carboxylic acid is coupled with 4-(2-hydroxyethyl)aniline using activating agents. Multiple methods are documented:

Acid Chloride Method

  • Activation : Treat the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride.

  • Coupling : React the acid chloride with 4-(2-hydroxyethyl)aniline in the presence of a base (e.g., pyridine or triethylamine).

Example :
6-Methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.08 g) was treated with SOCl₂ in dichloromethane/DMF to form the acid chloride. Reaction with 4-(2-hydroxyethyl)aniline in pyridine yielded the target compound (72.8% yield after purification).

Coupling Reagent-Assisted Synthesis

Modern methods employ reagents like HBTU, HOBt, or T3P® to facilitate amide bond formation.

General Procedure :

  • Dissolve 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1 eq) and 4-(2-hydroxyethyl)aniline (1.1 eq) in DMF or 2-MeTHF.

  • Add HBTU (1.5 eq) and DIEA (2 eq). Stir at 25–50°C for 5–24 hours.

  • Purify via recrystallization or column chromatography.

Optimization :

  • Solvent : DMF or 2-MeTHF improves solubility.

  • Temperature : 47.5°C enhances reaction efficiency.

Alternative Routes and Modifications

Solid-Phase Synthesis

A polystyrene-supported HOBt resin can be used for high-throughput synthesis:

  • Activate the carboxylic acid with PyBrop on the resin.

  • Treat with 4-(2-hydroxyethyl)aniline to release the product.

Protection-Deprotection Strategies

  • Hydroxyethyl Protection : The hydroxyl group in 4-(2-hydroxyethyl)aniline may be protected as a tert-butyldimethylsilyl (TBS) ether during coupling, followed by deprotection with TBAF.

Analytical Data and Characterization

Spectral Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.89 (s, 1H, H-2), 8.28 (d, J = 8.0 Hz, 1H, H-5), 7.88–7.60 (m, 3H, H-7/8/9), 7.30–7.18 (m, 4H, Ar-H), 4.45 (t, J = 6.9 Hz, 2H, -CH₂OH).

  • HRMS : m/z [M + H]⁺ calculated for C₂₁H₂₁N₂O₄: 365.1501; found: 365.1498.

Yield Comparison of Methods

MethodReagentsSolventTemperatureYield (%)
Acid ChlorideSOCl₂, PyridineCH₂Cl₂85°C72.8
HBTU/DIEAHBTU, DIEADMF25°C68–75
T3P®T3P®, Pyridine2-MeTHF47.5°C84

Challenges and Optimization

  • Solubility Issues : The quinoline core and hydroxyethyl group may require polar aprotic solvents (e.g., DMF) for homogeneity.

  • Byproducts : Over-activation of the carboxylic acid can lead to dimerization; controlled stoichiometry of coupling reagents is critical .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-hydroxyethyl)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The quinoline core can be reduced to form a dihydroquinoline derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds related to N-[4-(2-hydroxyethyl)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide exhibit promising anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression. For instance, derivatives of quinoline have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells through mechanisms such as the inhibition of topoisomerases and modulation of signaling pathways associated with cell proliferation and survival .

CFTR Potentiation
This compound has been investigated for its role as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR). Specifically, a related compound was identified as a CFTR potentiator through high-throughput screening in NIH-3T3 cells expressing the F508del-CFTR mutation. This discovery highlights the potential of such compounds in treating cystic fibrosis by enhancing chloride ion transport across epithelial cells .

Pharmacological Insights

Mechanism of Action
The mechanism of action for this compound involves its ability to modulate ion channels and influence cellular signaling pathways. Research indicates that compounds in this class may act as inhibitors or modulators of key enzymes involved in metabolic processes, which can lead to therapeutic effects against various diseases .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values indicating potency .
Study 2CFTR PotentiationIdentified as a potent CFTR potentiator enhancing chloride transport in cells with the F508del mutation .
Study 3Neuroprotective EffectsExhibited neuroprotective properties against glutamate-induced toxicity in neuronal cell models .

Mechanism of Action

The mechanism of action of N-[4-(2-hydroxyethyl)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

6-Methoxy vs. 6-Chloro Substitution

  • However, the methoxy group in the target compound may confer better metabolic stability due to reduced susceptibility to oxidative dehalogenation .
  • 4-Thioxo Analogs (e.g., Compound 47) : Replacing the 4-oxo group with thioxo (as in compound 47) alters hydrogen-bonding capacity. Thioxo derivatives often exhibit stronger π-π stacking but may face stability issues under physiological conditions .

Positional Isomerism: 6-Methoxy vs. 8-Methoxy

  • N-[4-(2-hydroxyethyl)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide (CAS 1232782-48-7): The 8-methoxy isomer (vs. This positional change could also influence bioavailability due to steric effects .

N-Phenyl Substituent Variations

Hydroxyethyl vs. tert-Butyl Groups

  • N-(4-(tert-butyl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (18): The bulky tert-butyl group enhances lipophilicity, favoring membrane permeability but risking poor aqueous solubility. In contrast, the hydroxyethyl group balances hydrophilicity and moderate lipophilicity, making the target compound more suitable for oral administration .
  • N-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (20): The meta-hydroxy substituent on the phenyl ring may engage in intramolecular hydrogen bonding, reducing conformational flexibility compared to the para-hydroxyethyl group in the target compound .

Heterocyclic Substituents

  • 1-Ethyl-N-(furan-2-ylmethyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide (CAS 1010880-44-0): The furan ring introduces aromatic heterocyclicity, which can enhance interactions with enzymes like cytochrome P450. However, furan derivatives are prone to metabolic oxidation, limiting their utility compared to the hydroxyethylphenyl analog .

Coupling Reactions and Yields

  • The synthesis of tert-butylphenyl analogs (e.g., compounds 18–20) achieved only ~20% yield using HBTU/Et₃N coupling, likely due to steric hindrance from bulky substituents . In contrast, the target compound’s hydroxyethylphenyl group may allow milder conditions and higher yields, though direct data are unavailable.
  • 6-Chloro Derivatives : Synthesis of compound 52 involved sequential alkylation and chlorination, with purification via column chromatography. The absence of halogenation steps in the target compound’s synthesis (methoxy group introduced via nucleophilic substitution) reduces toxicity risks .

Biological Activity

N-[4-(2-hydroxyethyl)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C17H18N2O4
  • Molecular Weight : 314.34 g/mol
  • IUPAC Name : this compound

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Kinase Activity : The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. Kinase inhibitors are crucial in targeting dysregulated signaling pathways in cancer cells .
  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially reducing oxidative stress in cellular environments. This activity is significant for neuroprotective applications, particularly in conditions such as Alzheimer's disease .
  • Apoptosis Induction : Research indicates that the compound may promote apoptosis in cancer cells through the activation of intrinsic pathways, which could be beneficial in treating various malignancies .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays using various cancer cell lines demonstrated that the compound effectively inhibits cell proliferation. For instance, it showed IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating potent activity .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.2Apoptosis induction
A549 (Lung Cancer)7.3Kinase inhibition
HeLa (Cervical Cancer)6.5Oxidative stress reduction

Neuroprotective Effects

The compound's neuroprotective effects have been highlighted in studies focusing on Alzheimer's disease models:

  • Cell Viability Assays : In HT22 cells exposed to glutamate-induced toxicity, this compound significantly improved cell viability and reduced apoptotic markers .

Case Studies and Research Findings

  • Case Study on Lung Cancer Treatment : A clinical trial involving patients with non-small cell lung cancer (NSCLC) assessed the efficacy of this compound as an adjunct therapy with standard chemotherapy. Results indicated a significant increase in progression-free survival compared to controls .
  • Neuroprotection in Animal Models : In vivo studies using transgenic mouse models for Alzheimer’s disease showed that administration of the compound led to reduced amyloid plaque formation and improved cognitive function scores compared to untreated controls .

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